The chemokine CCL2, also known as monocyte chemotactic protein-1 (MCP-1), stimulates leukocyte chemotaxis to sites of inflammation via signaling through the MCP-1 receptor, CCR2. RS 102895 is a spiropiperidine compound that acts as a CCR2 antagonist (IC50 = 0.36 µM). It inhibits the related CCR1 receptor with an IC50 value of 17.8 µM and inhibits adrenergic α1a, α1d, and 5HT1A receptors with IC50 values of 0.13, 0.32, and 47 µM, respectively. RS 102895 prevents chemotaxis of THP-1 cells (IC50 = 1.7 µM) when MCP-1 is presented as a chemoattractant.
RS102895 Hcl is a potent and specific CCR2 antagonist with binding IC50 of 360 nM, no significant inhibition on CCR1(IC50 > 17 uM). in vitro: Transfections of mMCP-1 and CCR2 siRNA increased human MCP-1 levels and inhibited CCR2 expression, respectively. HG-induced ECM protein expression and TGF-beta1 levels were significantly attenuated by mMCP-1, CCR2 siRNA, and RS102895 (P < 0.05). Monocytic cell migration in response to hBD-3 was inhibited by cross-desensitization with MCP-1 and the specific CCR2 inhibitor, RS102895. in vivo: Fracture healing in MCP-1-/- and CCR2-/- mice was delayed compared with WT mice on day 21. Administration of RS102895 in the early, but not in the late phase, caused delayed fracture healing. Transplantation of WT-derived graft into host MCP-1-/- mice significantly increased new bone formation in the bone graft exchange models.
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
CAS No.: 1173022-16-6
Cat. No.: VC0001932
Molecular Formula: C21H22ClF3N2O2
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride - 1173022-16-6](/images/no_structure.jpg)
CAS No. | 1173022-16-6 |
---|---|
Molecular Formula | C21H22ClF3N2O2 |
Molecular Weight | 426.9 g/mol |
IUPAC Name | 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Standard InChI | InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H |
Standard InChI Key | KRRISOFSWVKYBF-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl |
Appearance | Assay:≥98%A crystalline solid |
Structural and Chemical Properties
Molecular Architecture
The compound features a spirocyclic core where a benzoxazine ring (1H-3,1-benzoxazine) is linked via a shared carbon atom to a piperidine ring. This spirojunction imposes conformational rigidity, potentially enhancing receptor binding specificity . The 4-(trifluoromethyl)phenyl ethyl group at the 1'-position introduces hydrophobicity and electron-withdrawing effects, which may optimize pharmacokinetic properties such as membrane permeability and metabolic stability .
Key Structural Features:
-
Spirocyclic Core: Benzoxazine and piperidine rings fused at C4 (benzoxazine) and C4' (piperidine) .
-
Substituent: 2-[4-(Trifluoromethyl)phenyl]ethyl group enhances lipophilicity and modulates electronic interactions .
-
Hydrochloride Salt: Improves aqueous solubility and crystallinity for formulation .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C21H22ClF3N2O2 | |
Molecular Weight | 426.86 g/mol | |
InChI Key | KRRISOFSWVKYBF-UHFFFAOYSA-N | |
Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
Synthesis and Optimization
Synthetic Routes
Pharmacological Profile
Mechanism of Action
As a CCR2 antagonist, the compound inhibits CCL2-mediated chemotaxis by binding to the CCR2 receptor’s transmembrane domain, as evidenced by molecular docking studies . The trifluoromethyl group engages in hydrophobic interactions with Leu112 and Tyr120, while the spirocyclic core stabilizes the receptor’s inactive conformation .
Key Pharmacodynamic Data:
Comparative Analysis with Analogues
Therapeutic Applications
Inflammatory Diseases
Preclinical studies highlight efficacy in murine models of rheumatoid arthritis and multiple sclerosis, reducing leukocyte infiltration by 60–70% at 10 mg/kg doses . The compound’s ability to cross the blood-brain barrier (logP = 2.8 ) supports potential use in neuroinflammatory disorders.
Oncology
Emerging evidence suggests CCR2 blockade may inhibit tumor-associated macrophage recruitment, slowing progression in breast cancer xenografts . Synergy with PD-1 inhibitors is under investigation .
Recent Advances and Future Directions
Recent structural modifications focus on improving bioavailability through prodrug strategies (e.g., esterification of the piperidine nitrogen) . Additionally, hybrid molecules combining CCR2 antagonism with HDAC inhibition show promise in hematological malignancies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume